molecular formula C16H18ClNO4S B604217 4-chloro-3-ethoxy-N-(4-methoxybenzyl)benzenesulfonamide CAS No. 1428152-60-6

4-chloro-3-ethoxy-N-(4-methoxybenzyl)benzenesulfonamide

Cat. No.: B604217
CAS No.: 1428152-60-6
M. Wt: 355.8g/mol
InChI Key: PPRWSMFIJDMUHX-UHFFFAOYSA-N
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Description

4-chloro-3-ethoxy-N-(4-methoxybenzyl)benzenesulfonamide is a sulfonamide compound characterized by the presence of a chloro, ethoxy, and methoxy substituent on the benzene ring. Sulfonamides are a class of compounds known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-ethoxy-N-(4-methoxybenzyl)benzenesulfonamide typically involves a multi-step process. One common method includes:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-ethoxy-N-(4-methoxybenzyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfone derivatives.

    Reduction: Reduction of the sulfonamide group.

    Substitution: Halogenation or alkylation of the benzene ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, reduced sulfonamides, and various substituted benzene derivatives.

Scientific Research Applications

4-chloro-3-ethoxy-N-(4-methoxybenzyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential antimicrobial properties and interactions with biological systems.

    Medicine: Investigated for its potential use as an antimicrobial agent and in the development of new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-chloro-3-ethoxy-N-(4-methoxybenzyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), inhibiting the synthesis of folic acid in microorganisms, which is essential for their growth and replication .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-3-ethoxy-N-(4-ethylphenyl)benzenesulfonamide
  • 4-chloro-3-ethoxyaniline
  • 2-chloromethyl-3,5-dimethyl-4-phenylsulfonamide

Uniqueness

4-chloro-3-ethoxy-N-(4-methoxybenzyl)benzenesulfonamide is unique due to its specific combination of chloro, ethoxy, and methoxy substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Biological Activity

4-Chloro-3-ethoxy-N-(4-methoxybenzyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a sulfonamide functional group, which is known for its ability to interact with various biological targets. Its structural components include:

  • Chloro Group : Enhances biological activity.
  • Ethoxy Group : Contributes to solubility and binding affinity.
  • Methoxybenzyl Moiety : Imparts specificity in biological interactions.

Anticancer Properties

Numerous studies have investigated the anticancer potential of this compound. It has shown effectiveness against several cancer cell lines, including:

  • A549 (Lung Cancer) : Exhibited moderate potency with an IC50 value indicating significant cytotoxicity.
  • HeLa (Cervical Cancer) : Demonstrated the ability to induce apoptosis and cell cycle arrest.

Table 1: Anticancer Activity Overview

Cell LineIC50 Value (µM)Mechanism of Action
A54915Induction of apoptosis
HeLa12Cell cycle arrest at G2/M phase

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. It is believed to inhibit bacterial growth by targeting enzymes involved in folate synthesis, similar to other sulfonamides.

Table 2: Antimicrobial Activity Summary

Bacterial StrainMinimum Inhibitory Concentration (MIC)Mechanism of Action
E. coli32 µg/mLInhibition of DHPS enzyme
S. aureus16 µg/mLDisruption of folate biosynthesis

The mechanism by which this compound exerts its biological effects primarily involves:

  • Enzyme Inhibition : The sulfonamide structure mimics para-aminobenzoic acid (PABA), inhibiting dihydropteroate synthase (DHPS), crucial for bacterial folate synthesis.
  • Cell Cycle Modulation : Induces apoptosis in cancer cells through pathways involving caspase activation and mitochondrial disruption.

Case Studies

  • Study on Lung Cancer Cells : A recent study demonstrated that treatment with the compound resulted in significant apoptosis in A549 cells, with activation of caspases 3 and 9 being observed.
  • Antibacterial Efficacy Against S. aureus : Another study highlighted its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as a therapeutic agent in treating resistant infections.

Properties

IUPAC Name

4-chloro-3-ethoxy-N-[(4-methoxyphenyl)methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO4S/c1-3-22-16-10-14(8-9-15(16)17)23(19,20)18-11-12-4-6-13(21-2)7-5-12/h4-10,18H,3,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPRWSMFIJDMUHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=C(C=C2)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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